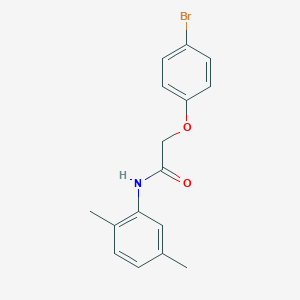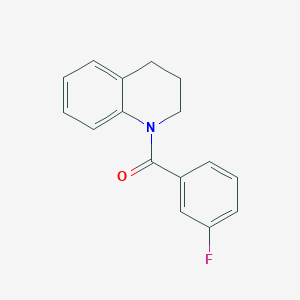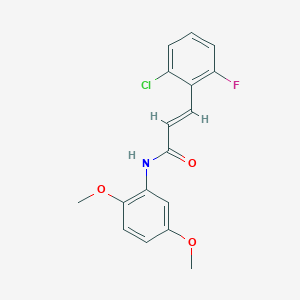
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. DMTU is a thiourea derivative that has been synthesized for its antioxidant and radical scavenging properties. The compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in various fields.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea involves its ability to scavenge free radicals and reactive oxygen species. The compound reacts with these species to form stable products, thereby reducing their harmful effects on cells and tissues. N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to activate various signaling pathways that are involved in the regulation of cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. The compound has been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids. N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activation of various pro-inflammatory pathways, thereby reducing inflammation. The compound has also been shown to enhance the activity of various antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has several advantages for use in lab experiments. The compound is stable and easy to handle, making it suitable for various applications. N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea is also readily available and relatively inexpensive compared to other antioxidants. However, one limitation of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea is its limited solubility in water, which can affect its bioavailability and activity in certain experiments.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea. One area of interest is the development of novel N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea derivatives with improved antioxidant and radical scavenging properties. Another area of interest is the study of the role of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea in various disease models, including cancer, diabetes, and neurodegenerative disorders. Furthermore, the use of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea as a therapeutic agent in various diseases is an area that requires further investigation. Finally, the development of new methods for the delivery of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea to target tissues and cells is an important direction for future research.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea involves the reaction of 2,4-dimethoxyaniline with 2-methylphenylisothiocyanate in the presence of a base. The reaction results in the formation of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been extensively used in scientific research due to its antioxidant and radical scavenging properties. The compound has been shown to protect against oxidative stress and reduce the levels of reactive oxygen species in various cell types. N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been used as a probe to study the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-6-4-5-7-13(11)17-16(21)18-14-9-8-12(19-2)10-15(14)20-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEDRVQIUTZVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)


![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)


![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)